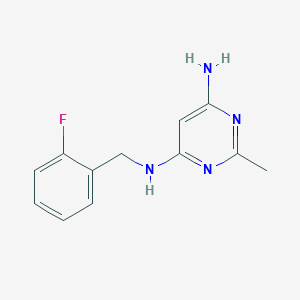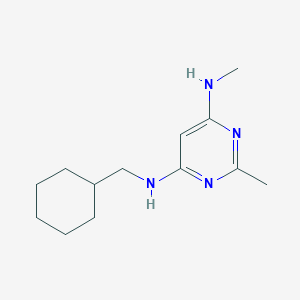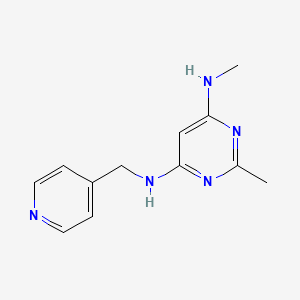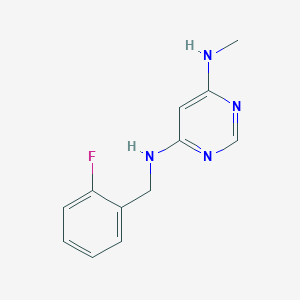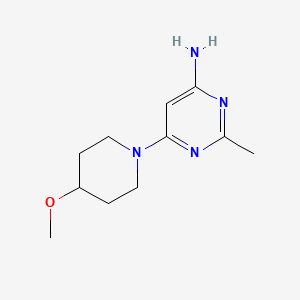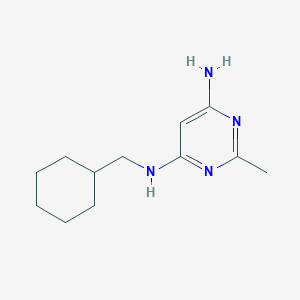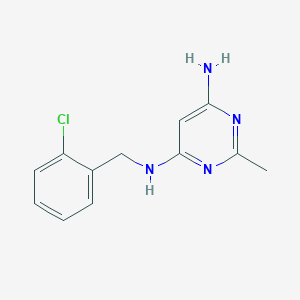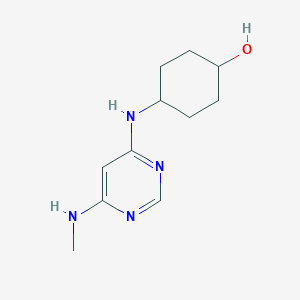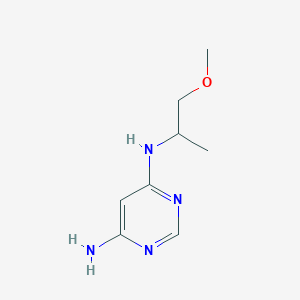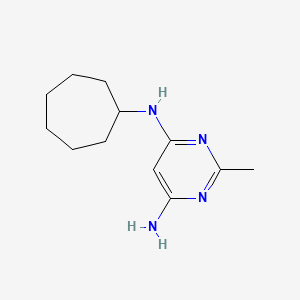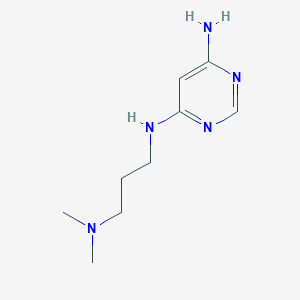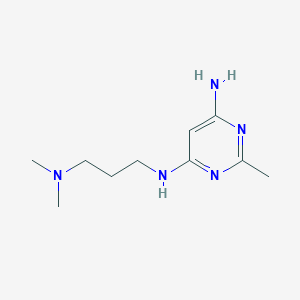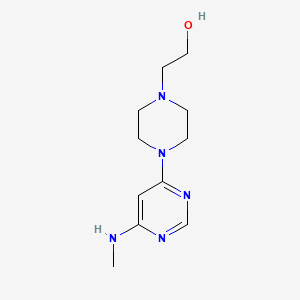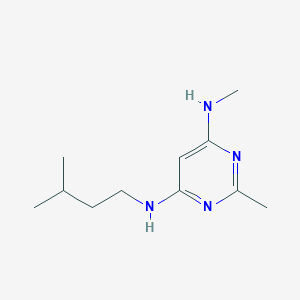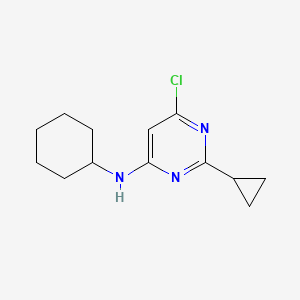
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of ‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is represented by the InChI code:1S/C7H8ClN3/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2,(H,9,10,11) . This indicates the presence of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
‘6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine’ is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemical Structure and Reactivity
The chemical structure of compounds similar to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as various substituted pyrimidines, has been extensively studied. These studies have focused on understanding the reactivity and structural properties of these compounds. For instance, the study of 4-amino-2-chloro-5-nitro-6-(propylamino)pyrimidine showcased the reactivity of 4-amino-2,6-dichloro-5-nitropyrimidine with respect to various amine substitutions, which is crucial in determining the regioselectivity of substitutions in similar compounds (McKeveney et al., 2004).
Crystallography and Molecular Structures
The crystal and molecular structures of compounds closely related to 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, have been investigated. These studies help in understanding the conformational differences and hydrogen-bonding interactions within the crystal structures of these compounds, which are essential for their chemical behavior and potential applications (Odell et al., 2007).
Synthetic Methods and Mechanisms
Research has also been conducted on the synthesis and mechanisms of similar pyrimidine derivatives. This includes studies on the amination of various halogenated pyrimidines, revealing insights into the SN(ANRORC) mechanism and other reaction pathways. Such research is fundamental for developing efficient synthetic routes for pyrimidine derivatives, including 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine (Valk & Plas, 2010).
Biological Activity and Applications
While direct studies on 6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine's biological activities are limited, similar compounds have been evaluated for various biological activities. For example, derivatives like 6-arylpyrido[2,3-d]pyrimidin-7-amine have been studied for their antihypertensive activity, suggesting potential pharmacological applications for related compounds (Bennett et al., 1981).
Propriétés
IUPAC Name |
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-11-8-12(15-10-4-2-1-3-5-10)17-13(16-11)9-6-7-9/h8-10H,1-7H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKIFGZESNUHHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-cyclohexyl-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



